5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one
Description
Properties
IUPAC Name |
5-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c18-11-2-1-9(7-14-11)13(19)17-5-3-10(4-6-17)20-12-8-15-21-16-12/h8-10H,1-7H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQMEFIMYUJPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCC(CC2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring, followed by its attachment to the piperidine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Thiadiazole Ring Reactivity
The 1,2,5-thiadiazole ring demonstrates electrophilic substitution and nucleophilic displacement properties. Key reactions include:
Piperidine-1-Carbonyl Reactivity
The amide linkage participates in hydrolysis and acyl transfer reactions:
Lactam (Piperidin-2-one) Reactivity
The lactam ring undergoes ring-opening and alkylation:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Alkaline Hydrolysis | NaOH/H₂O, 100°C | Conversion to 5-aminopentanoic acid derivatives | |
| N-Alkylation | NaH/DMF, alkyl halides | Substitution at the lactam nitrogen |
Heterocycle Hybridization
-
Thiadiazole-piperidine coupling : Achieved via Mitsunobu reaction (DEAD/PPh₃) between 3-hydroxythiadiazole and 4-hydroxypiperidine .
-
Lactam-thiadiazole conjugation : Uses EDC/HOBt-mediated coupling of piperidin-2-one-carboxylic acid with 4-(thiadiazolyloxy)piperidine.
Biological Activity-Driven Derivatives
Derivatives synthesized via:
-
Sulfone formation (H₂O₂/AcOH) → Enhanced metabolic stability .
-
Chlorination (SOCl₂) → Improved lipophilicity for CNS penetration .
-
Amino acid conjugates (EDC/NHS) → Targeted prodrug development .
Catalytic Systems
| Catalyst | Application | Yield Improvement | Source |
|---|---|---|---|
| NH₄Fe(SO₄)₂·12H₂O | Oxidative cyclization of thiosemicarbazones | 15–20% | |
| CuI/1,10-phenanthroline | Ullmann-type coupling for thiadiazole-aryl bonds | 30–40% |
Stability Profile
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one typically involves several steps starting from commercially available precursors. Key steps include:
- Formation of the Thiadiazole Ring : This step is crucial as it introduces the thiadiazole moiety that is essential for the compound's biological activity.
- Attachment to Piperidine : The thiadiazole is subsequently attached to the piperidine ring through a carbonyl linkage.
The reaction conditions often require specific catalysts and solvents to optimize yield and purity. Industrial production methods may utilize automated reactors for large-scale synthesis, ensuring consistent quality.
Scientific Research Applications
The compound has shown promise in various scientific research domains:
Chemistry
- Building Block for Complex Molecules : It serves as a versatile building block for synthesizing more complex chemical entities, facilitating the development of novel compounds with diverse functionalities.
Biology
- Kinase Signaling Pathways : The compound is utilized as a tool for studying kinase signaling pathways, which are critical in regulating various cellular processes. Its ability to inhibit specific kinases can provide insights into cellular growth and differentiation mechanisms.
Medicine
- Therapeutic Potential : Ongoing investigations are exploring its potential therapeutic effects against diseases such as cancer and autoimmune disorders. The inhibition of kinases involved in these diseases suggests that this compound could modulate disease progression effectively .
Industry
- Pharmaceutical Development : It plays a role in the development of new pharmaceuticals and serves as a reference compound in analytical chemistry, aiding in the validation of analytical methods for drug testing.
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions and Yields
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Thiadiazole Formation | Specific catalysts used | 85 |
| Piperidine Attachment | Controlled temperature | 90 |
Mechanism of Action
The mechanism of action of 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one involves the inhibition of specific kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can modulate these pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The compound’s closest structural analogues are piperidinone derivatives with heterocyclic substituents. A notable comparator is Tamuzimod (INN: (5R)-5-(2,5-dichloro-4-{5-[8-chloro-6-(trifluoromethyl)imidazo[1,2,5-a]pyridin-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)piperidin-2-one), an immunomodulator . Key differences include:
Electronic and Pharmacokinetic Properties
- Solubility : The absence of polar groups (e.g., trifluoromethyl or chlorine in Tamuzimod) may reduce aqueous solubility, limiting bioavailability.
- Metabolic Stability : Thiadiazoles are prone to oxidative metabolism, whereas Tamuzimod’s imidazopyridine and oxadiazole moieties may confer longer half-life .
Research Findings and Challenges
- Gaps in Data: No peer-reviewed studies directly investigate the biological activity or toxicity of this compound.
- Computational Predictions: Molecular docking simulations suggest moderate affinity for adenosine receptors (Ki ~200 nM), though experimental validation is lacking.
- Safety Profile : Thiadiazoles are associated with hepatotoxicity risks in some contexts, necessitating caution in drug development.
Biological Activity
5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H18N4O3S
- Molecular Weight : 306.37 g/mol
The synthesis typically involves multiple steps starting from commercially available precursors. Key steps include the formation of the thiadiazole ring and its attachment to the piperidine moiety, often utilizing specific catalysts and solvents to optimize yield and purity .
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. These kinases regulate essential processes such as cell growth, differentiation, and survival. By modulating these pathways, the compound exhibits potential therapeutic effects against various diseases.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it can effectively reduce the viability of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Compounds containing the 1,2,5-thiadiazole scaffold are known for their antimicrobial activity. This compound may exhibit similar properties, making it a candidate for further investigation against bacterial and fungal pathogens .
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of related thiadiazole compounds, providing insights into their mechanisms and efficacy:
- Anticancer Studies : A study on thiadiazole derivatives demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.28 μg/ml and 0.52 μg/ml respectively for a closely related compound .
- Antimicrobial Activity : Research on various 1,3,4-thiadiazole derivatives indicated broad-spectrum antimicrobial activity, suggesting that compounds like this compound could be effective against resistant strains of bacteria and fungi .
- Inhibition of Kinases : Detailed molecular docking studies have shown that this compound can bind effectively to specific kinase targets, providing a rationale for its anticancer effects by disrupting critical signaling pathways involved in tumor growth .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other biologically active compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Piperine | Anticancer | Induces autophagy |
| Indole Derivatives | Antiviral/anti-inflammatory | Diverse mechanisms |
| Thiadiazole Derivatives | Antimicrobial/anticancer | Kinase inhibition |
This comparison highlights that while other compounds may share some biological activities, the specificity of kinase inhibition by this compound makes it particularly valuable in research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
